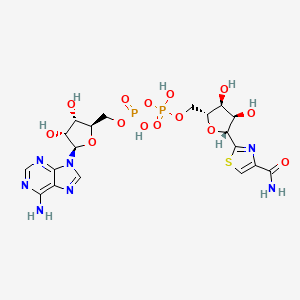

Tiazofurin adenine dinucleotide

Description

Structure

3D Structure

Properties

CAS No. |

83285-83-0 |

|---|---|

Molecular Formula |

C19H25N7O14P2S |

Molecular Weight |

669.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25N7O14P2S/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1 |

InChI Key |

INQLNSVYIFCUML-QZTLEVGFSA-N |

SMILES |

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Isomeric SMILES |

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Canonical SMILES |

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Synonyms |

TCAD thiazole-4-carboxamide adenine dinucleotide tiazofurin adenine dinucleotide |

Origin of Product |

United States |

Biosynthesis and Metabolism of Tiazofurin to Tad

Tiazofurin (B1684497) as a Prodrug Precursor

Tiazofurin is pharmacologically inert and functions as a prodrug. researchgate.net Its therapeutic activity is entirely dependent on its intracellular conversion to the active metabolite, TAD. researchgate.netnih.gov This metabolic activation is a hallmark of its mechanism of action. Studies on the metabolism of tiazofurin led to the identification of TAD as the dinucleotide analogue responsible for potent inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). taylorfrancis.comnih.gov In sensitive cells, tiazofurin is successfully converted to TAD, which then acts as a structural analogue of the natural IMPDH cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). taylorfrancis.comnih.gov The structure of TAD is similar to NAD, but with the nicotinamide ring replaced by a thiazole-4-carboxamide (B1297466) ring. taylorfrancis.comnih.gov

Enzymatic Conversion Pathways

The intracellular synthesis of TAD from tiazofurin is a two-step enzymatic process. The initial step, not detailed in the outline, involves the phosphorylation of tiazofurin to tiazofurin monophosphate. The subsequent and crucial step is the adenylation of this monophosphate intermediate, catalyzed by specific enzymes that are central to cellular NAD metabolism.

Nicotinamide mononucleotide adenylyltransferase (NMNAT) is a key enzyme in the biosynthesis of NAD+ and plays a central role in the activation of tiazofurin. nih.govelifesciences.orgnih.gov This enzyme catalyzes the adenylation of tiazofurin 5'-monophosphate, using ATP as a substrate, to form the active metabolite, TAD. nih.gov The efficiency of this conversion is a critical determinant of cellular sensitivity to tiazofurin. nih.gov

Research has shown that resistance to tiazofurin in some cancer cells is linked to impaired TAD biosynthesis resulting from reduced NMNAT levels. nih.gov Among the different human isoforms of NMNAT, NMNAT2 has been specifically implicated in this process. Overexpression of NMNAT2, but not other isoforms, was found to increase sensitivity to tiazofurin in a colorectal cancer cell line, highlighting its significant role in the metabolic activation of this prodrug. nih.gov

The enzyme NAD pyrophosphorylase is also integral to the synthesis of TAD. It is important to note that "NAD+ pyrophosphorylase" is another name for Nicotinamide mononucleotide adenylyltransferase (NMNAT). wikipedia.org Therefore, the involvement of NAD Pyrophosphorylase refers to the same critical enzymatic step catalyzed by NMNAT. This enzyme belongs to the family of transferases, specifically nucleotidyltransferases, and its systematic name is ATP:nicotinamide-nucleotide adenylyltransferase. wikipedia.org It catalyzes the final step in the biosynthesis of NAD+, a reaction that is also harnessed for the conversion of tiazofurin monophosphate into the NAD analogue, TAD. nih.govresearchgate.net

Intracellular Transport and Uptake Mechanisms of Tiazofurin

The journey of tiazofurin from the extracellular space into the cell, where it can be metabolized, is mediated by specific transport proteins embedded in the cell membrane. The efficiency of this uptake is a prerequisite for the drug's subsequent conversion and action.

The uptake of tiazofurin into cells is not achieved by passive diffusion but relies on carrier-mediated transport systems. nih.govslideshare.net This form of transport requires integral membrane proteins to carry solutes, such as nucleosides and their analogues, from one side of the membrane to the other. wikipedia.orgyoutube.com These transport proteins are specific for the molecules they carry, a process that can be saturated and is subject to competition. slideshare.net For tiazofurin, this transport is facilitated by the cell's natural nucleoside transporter proteins. nih.gov

Specific human nucleoside transporters (hNTs) are responsible for the cellular uptake of tiazofurin. nih.gov Studies utilizing Xenopus laevis oocytes and Saccharomyces cerevisiae that produce individual recombinant hNTs have identified the involvement of both equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). nih.gov

Research demonstrates that tiazofurin is a permeant for several of these transporters, with a clear hierarchy of transportability. The rank order of transport efficiency in oocytes was determined to be hCNT3 >> hENT1 > hENT2 > hCNT2 >> hCNT1, indicating that the concentrative transporter hCNT3 is particularly efficient at uptake. nih.gov The human equilibrative nucleoside transporter 1 (hENT1), a widely expressed adenosine (B11128) transporter, plays a significant role. nih.govnih.gov The importance of hENT1-mediated transport in the drug's action was confirmed in experiments where exposure to an hENT1 inhibitor conferred resistance to tiazofurin's cytotoxic effects in CEM cells. nih.gov

Further research quantified the interaction of tiazofurin with these transporters by measuring its ability to inhibit the transport of [3H]uridine. The resulting inhibition constant (Ki) values provide insight into the affinity of tiazofurin for each transporter.

| Transporter | Ki Value (μM) for Tiazofurin |

|---|---|

| hCNT3 | 5.4 |

| hENT2 | 16 |

| hENT1 | 57 |

| hCNT1 | 221 |

Table 1: Inhibition constants (Ki) of [3H]uridine transport by tiazofurin in cells expressing different human nucleoside transporters. A lower Ki value indicates a higher affinity of the transporter for tiazofurin. Data sourced from reference nih.gov.

Factors Influencing Cellular Accumulation

The intracellular concentration of Tiazofurin Adenine Dinucleotide (TAD) is a critical determinant of its biological activity. A key factor influencing this accumulation is the balance between the rate of its synthesis from the prodrug tiazofurin and the rate of its degradation. Studies comparing tumor cells that are sensitive to tiazofurin with those that are resistant have provided significant insights into this balance.

Sensitive tumors, such as certain leukemias, have been observed to accumulate substantially more TAD than resistant strains, like the colon 38 carcinoma. This differential accumulation is attributed to two primary factors:

Capacity for Synthesis: Tumors that are refractory or resistant to tiazofurin often exhibit a depressed capacity to synthesize TAD. The conversion of tiazofurin to its active form, TAD, is a necessary step for its therapeutic effect, and a reduced rate of this conversion naturally leads to lower intracellular levels.

Rate of Degradation: A second, crucial factor is an enhanced ability of resistant cells to degrade preformed TAD. This accelerated breakdown counteracts synthesis, preventing the molecule from reaching the concentrations needed to exert its inhibitory effects.

Therefore, the sensitivity of a tumor cell to tiazofurin is not solely dependent on its ability to produce TAD, but also significantly on its capacity to catabolize it. The interplay between these synthetic and degradative pathways dictates the net cellular accumulation of TAD.

Factors Affecting TAD Accumulation in Tumor Cells

| Factor | Impact on Sensitive Cells | Impact on Resistant Cells | Net Effect on TAD Levels |

|---|---|---|---|

| Synthesis Capacity | Efficient conversion of tiazofurin to TAD | Depressed capacity to synthesize TAD | Higher in sensitive cells |

| Degradative Activity | Lower rate of TAD breakdown | Enhanced ability to degrade TAD | Lower in resistant cells |

Degradation and Deactivation Pathways of TAD

The deactivation of TAD is primarily an enzymatic process that limits its intracellular lifespan and, consequently, its activity. This degradation pathway is a key mechanism in the development of resistance to tiazofurin.

Identification of TAD-Phosphodiesterase Activity

Research into the mechanisms of tiazofurin resistance led to the identification of a specific enzymatic activity responsible for the breakdown of TAD. The degradation of TAD was traced to a soluble phosphodiesterase found at high levels in tumors that are naturally resistant to tiazofurin.

This enzyme, termed TAD-phosphodiesterase, was successfully isolated and purified 200-fold from the colon 38 carcinoma, a tumor model known for its resistance to tiazofurin. The presence and activity level of this specific phosphodiesterase are considered to play a significant role in determining the efficacy of tiazofurin, as it directly controls the level of the active metabolite, TAD.

Enzymatic Hydrolysis of TAD

The deactivation of TAD occurs through enzymatic hydrolysis, catalyzed by the identified TAD-phosphodiesterase. Phosphodiesterases are a class of enzymes that cleave phosphodiester bonds, which are central to the structure of dinucleotides like TAD. The purified TAD-phosphodiesterase readily hydrolyzes TAD, breaking it down into its constituent parts and thereby neutralizing its inhibitory activity.

Studies on the substrate specificity of this enzyme revealed that it also readily hydrolyzes ADP-ribose. In fact, ADP-ribose was found to be an excellent inhibitor of the hydrolysis of TAD, suggesting that it may be the natural substrate for this enzyme. In contrast, the enzyme exhibited comparatively weak activity toward other dinucleotides such as NAD and the synthetic substrate thymidine-5'-monophosphate-p-nitrophenyl ester. This demonstrates a degree of specificity for TAD and ADP-ribose.

Substrate Specificity of Purified TAD-Phosphodiesterase

| Substrate | Observed Activity Level |

|---|---|

| Tiazofurin adenine dinucleotide (TAD) | Readily Hydrolyzed |

| ADP-ribose | Readily Hydrolyzed |

| Nicotinamide adenine dinucleotide (NAD) | Comparatively Weak |

| Thymidine-5'-monophosphate-p-nitrophenyl ester | Comparatively Weak |

Molecular Mechanism of Action of Tad

TAD as a Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Analog

Tiazofurin (B1684497), a synthetic nucleoside analogue, undergoes intracellular anabolism to form its active metabolite, tiazole-4-carboxamide adenine dinucleotide (TAD). cancer.gov Structurally, TAD is an analog of nicotinamide adenine dinucleotide (NAD+), the natural cofactor for IMPDH. taylorfrancis.com In TAD, the nicotinamide ring of NAD+ is replaced by a thiazole-4-carboxamide (B1297466) ring. taylorfrancis.com This structural similarity is fundamental to its mechanism of action.

The formation of TAD from tiazofurin is a two-step metabolic process. researchgate.net This conversion is crucial for its biological activity, as TAD is the molecule that directly interacts with and inhibits its target enzymes. researchgate.net The dinucleotide structure of TAD, similar to NAD+, allows it to be recognized by the cofactor binding sites of certain enzymes. nih.govnih.gov

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

The primary molecular target of TAD is inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. cancer.govnih.gov By inhibiting IMPDH, TAD effectively depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a crucial molecule for DNA and RNA synthesis, as well as various signaling processes. researchgate.netnih.gov This inhibition is a key factor in the compound's antineoplastic and antiviral properties. cancer.govwikipedia.org The affinity of TAD for leukemic IMP dehydrogenase is remarkably high, with a Ki value of 0.1 µM, which is three orders of magnitude higher than that of the natural product NADH (Ki = 150 µM). nih.gov

Competitive Inhibition with Respect to NAD+

TAD exhibits competitive inhibition with respect to NAD+. nih.gov This means that TAD directly competes with the natural cofactor, NAD+, for binding to the cofactor binding site on the IMPDH enzyme. Due to its structural similarity to NAD+, TAD can occupy this site, thereby preventing NAD+ from binding and participating in the catalytic reaction.

Non-competitive Inhibition Characteristics with Respect to IMP

In contrast to its interaction with the NAD+ binding site, TAD displays non-competitive inhibition characteristics with respect to inosine monophosphate (IMP), the substrate of IMPDH. nih.gov Non-competitive inhibition implies that TAD binds to a site on the enzyme that is distinct from the substrate-binding site (the active site). wikipedia.orgnih.gov Therefore, the binding of TAD does not prevent IMP from binding to the enzyme, but it still prevents the catalytic conversion of IMP to xanthosine (B1684192) monophosphate (XMP).

| Inhibitor | Enzyme | Substrate/Cofactor | Type of Inhibition | Ki Value |

| TAD | IMP Dehydrogenase | NAD+ | Competitive | - |

| TAD | IMP Dehydrogenase | IMP | Non-competitive | ~0.2 µM nih.gov |

| TAD | Leukemic IMP Dehydrogenase | - | - | 0.1 µM nih.gov |

| NADH | Leukemic IMP Dehydrogenase | - | - | 150 µM nih.gov |

Differential Inhibition of IMPDH Isoforms (Type I and Type II)

Humans have two isoforms of IMPDH, designated as Type I and Type II, which share 84% of their amino acid sequence. mdpi.com While both are involved in guanine nucleotide biosynthesis, their expression levels can differ between normal and cancerous cells, with IMPDH2 being more abundant in proliferating and neoplastic tissues. mdpi.com TAD is a potent inhibitor of the hIMPDH2 isoform. nih.gov The differential expression of these isoforms in various tissues and disease states is a critical consideration in the development of targeted therapies. nih.gov

Interaction with Other Dehydrogenases

While the primary focus of TAD's activity is the inhibition of IMPDH, its nature as an NAD+ analog suggests potential interactions with other NAD+-dependent dehydrogenases.

Mammalian Glutamate (B1630785) Dehydrogenase Binding

Research has shown that TAD can bind to mammalian glutamate dehydrogenase (GDH). nih.gov However, compared to its potent inhibition of IMPDH, its effect on other NAD+-utilizing enzymes, including dehydrogenases, is significantly less pronounced. nih.gov

| Compound | Interaction | Enzyme |

| Tiazofurin adenine dinucleotide (TAD) | Binding | Mammalian Glutamate Dehydrogenase |

Alcohol Dehydrogenase Binding

Beyond its primary target, TAD also interacts with other NAD+-dependent dehydrogenases, albeit with significantly lower affinity. scilit.com TAD acts as a competitive inhibitor with respect to NAD+ for mammalian alcohol dehydrogenase. scilit.comwikipedia.org Computer modeling suggests that TAD binds to the regular cofactor site on the enzyme, with its thiazole-4-carboxamide group mimicking the steric and hydrogen-bonding characteristics of the nicotinamide ring in NAD+. scilit.comrcsb.org The binding of TAD to alcohol dehydrogenase is one to two orders of magnitude weaker than its binding to IMPd. scilit.com This weaker interaction may be attributed to the inability of the dehydrogenase to maintain a close sulfur-oxygen contact within the bound TAD molecule. scilit.com

Lactate (B86563) Dehydrogenase and Malate (B86768) Dehydrogenase Interactions

Similar to its interaction with alcohol dehydrogenase, TAD demonstrates inhibitory activity against lactate dehydrogenase and malate dehydrogenase. scilit.comebi.ac.uknih.gov In these interactions, TAD functions as a competitive inhibitor against the binding of the natural cofactor, NAD+. scilit.com The affinity of TAD for these enzymes is also considerably lower—by one to two orders of magnitude—than its affinity for its primary target, IMP dehydrogenase. scilit.com This indicates a degree of selectivity in TAD's mechanism, with its most potent effects directed at the crucial enzyme in guanine nucleotide synthesis.

Table 2: TAD Interaction with Dehydrogenases

| Enzyme | TAD Inhibition Type vs. NAD+ | Relative Binding Affinity (vs. IMPd) |

|---|---|---|

| Alcohol Dehydrogenase | Competitive | 1-2 orders of magnitude lower |

| Lactate Dehydrogenase | Competitive | 1-2 orders of magnitude lower |

| Malate Dehydrogenase | Competitive | 1-2 orders of magnitude lower |

Cellular and Biochemical Consequences of Tad Activity

Purine (B94841) Nucleotide Pool Perturbation

The most immediate and significant consequence of TAD's inhibition of IMPDH is the disruption of the delicate balance of intracellular purine nucleotide pools. This perturbation is primarily characterized by a sharp decrease in guanine (B1146940) nucleotides.

TAD is a potent inhibitor of IMPDH, the rate-limiting enzyme responsible for the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor to guanine nucleotides. nih.govnih.gov By blocking this crucial step, TAD effectively halts the de novo synthesis of guanosine (B1672433) triphosphate (GTP). nih.gov Studies in various cancer cell lines have consistently demonstrated a significant and rapid depletion of intracellular GTP pools following exposure to tiazofurin (B1684497). nih.govnih.gov For instance, in K562 human leukemic cells, tiazofurin treatment leads to a marked decrease in the guanylate pools. nih.gov In a clinical setting, a single infusion of tiazofurin in a patient with chronic granulocytic leukemia in blast crisis resulted in a decrease in GTP concentration with an apparent half-life of 6 hours. nih.gov Similarly, in rat hepatoma 3924A cells, tiazofurin treatment caused a rapid drop in GTP concentration to 55% of the control level. nih.gov

While the primary focus of many studies has been on GTP, the depletion of guanine nucleotide pools would logically extend to deoxyguanosine triphosphate (dGTP) as well, given that GTP is a precursor for dGTP synthesis. The reduction in the available guanine nucleotide pool would inherently limit the substrate for ribonucleotide reductase, the enzyme that converts ribonucleotides to deoxyribonucleotides, thereby affecting dGTP levels.

| Cell Line/System | Effect on Guanylate Pools | Reference |

| K562 human chronic myelogenous leukemia cells | Significant depletion of guanylate pools. | nih.gov |

| Chronic granulocytic leukemia patient | Decrease in GTP concentration with an apparent t1/2 of 6 hours. | nih.gov |

| Rat hepatoma 3924A cells | Decrease in GTP concentration to 55% of control. | nih.gov |

The inhibitory action of TAD is highly specific to the de novo pathway of guanylate biosynthesis. By targeting IMPDH, TAD effectively curtails the production of guanine nucleotides from simpler precursors. nih.gov Research utilizing radiolabeled formate, a precursor in the de novo synthesis pathway, has shown that tiazofurin's primary action is to curtail the synthesis of guanylates. nih.gov Importantly, this inhibition does not appear to significantly affect the de novo synthesis of adenylate, highlighting the selective nature of TAD's impact on purine metabolism. nih.gov

In contrast to its profound effect on the de novo synthesis of guanylates, TAD activity does not appear to influence the purine salvage pathway for guanine. nih.gov Studies employing radiolabeled guanine have demonstrated that the salvage of guanine to form guanylates remains unaffected by tiazofurin treatment. nih.gov This indicates that cells can still recycle pre-existing guanine bases to synthesize guanine nucleotides, although this pathway may not be sufficient to compensate for the blockade of the de novo pathway, especially in rapidly proliferating cells with high demands for nucleotides. However, in some tiazofurin-resistant tumor cell lines, an increased synthesis of guanylates from salvaging preformed guanine has been observed, suggesting a potential mechanism of drug resistance. nih.gov

Impact on Signal Transduction Pathways

The depletion of intracellular GTP pools by TAD has significant downstream consequences for various signal transduction pathways that are dependent on GTP for their function. This interference with cellular signaling is a critical aspect of tiazofurin's anticancer effects.

The Ras superfamily of small GTPases, including proteins like c-Ki-ras and c-Ha-ras, are crucial regulators of cell proliferation, differentiation, and survival. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. The reduction in intracellular GTP levels caused by TAD can interfere with the proper functioning of these proteins.

Research has shown that tiazofurin treatment leads to the downregulation of the expression of Ras oncogenes. In K562 human leukemic cells, tiazofurin was found to downregulate the expression of the c-Ki-ras oncogene. nih.gov In a clinical study, a decrease in the expression of the ras oncogene was observed with an apparent half-life of 8 hours following tiazofurin infusion. nih.gov Furthermore, in rat hepatoma 3924A cells, tiazofurin treatment resulted in a significant 9-fold decline in the expression of the c-Ha-ras gene after 12 hours. nih.gov

| Cell Line/System | Effect on Ras Superfamily Proteins | Reference |

| K562 human leukemic cells | Downregulation of c-Ki-ras oncogene expression. | nih.gov |

| Chronic granulocytic leukemia patient | Decrease in ras oncogene expression with an apparent t1/2 of 8 hours. | nih.gov |

| Rat hepatoma 3924A cells | 9-fold decline in c-Ha-ras gene expression after 12 hours. | nih.gov |

The c-myc proto-oncogene is a critical regulator of cell growth, proliferation, and apoptosis. Its expression is often elevated in cancer cells. The activity of TAD has been linked to a reduction in the expression of c-myc, likely as a downstream consequence of GTP depletion and altered cellular signaling.

In K562 human leukemic cells, tiazofurin treatment has been shown to downregulate the expression of the c-myc oncogene. nih.gov A clinical study reported a decrease in c-myc expression with an apparent half-life of 38.5 hours following tiazofurin administration. nih.gov In rat hepatoma 3924A cells, which exhibit an 11-fold overexpression of the c-myc gene compared to normal rat liver, tiazofurin treatment led to a 3-fold reduction in c-myc gene expression after 12 hours. nih.gov This downregulation of c-myc expression is a key factor in the antiproliferative effects of tiazofurin.

| Cell Line/System | Effect on c-myc Expression | Reference |

| K562 human leukemic cells | Downregulation of c-myc oncogene expression. | nih.gov |

| Chronic granulocytic leukemia patient | Decrease in c-myc expression with an apparent t1/2 of 38.5 hours. | nih.gov |

| Rat hepatoma 3924A cells | 3-fold reduction in c-myc gene expression after 12 hours. | nih.gov |

Modulation of Phospholipase C Activity

Research into the cellular effects of tiazofurin, the prodrug of Tiazofurin Adenine (B156593) Dinucleotide (TAD), has indicated a connection to phospholipase C (PLC) signaling pathways. In studies using HL-60 human acute promyelocytic leukemia cells, treatment with tiazofurin was found to induce the expression of a phosphatidylinositol-specific phospholipase C-sensitive Fc gamma-receptor III (FcγRIII). nih.gov The appearance of this receptor is a characteristic feature of neutrophilic differentiation, suggesting that the tiazofurin-TAD pathway can trigger signaling events that involve PLC. nih.gov However, it is noteworthy that in these studies, the parent compound tiazofurin and its analogue selenazofurin (B1681613) were observed to be more potent inducers of differentiation than their dinucleotide metabolites, TAD and selenazole-4-carboxamide adenine dinucleotide (SAD), respectively. nih.gov

Induction of Cellular Differentiation in Research Models

The primary mechanism of TAD, the inhibition of inosine monophosphate (IMP) dehydrogenase, leads to a significant reduction in the intracellular pool of guanine nucleotides. nih.govnih.gov This depletion is a critical trigger for inducing cellular differentiation in various cancer cell lines, effectively forcing the cells to exit the proliferation cycle and enter a maturation pathway.

Erythroid Differentiation in K-562 Leukemia Cells

TAD, formed intracellularly from tiazofurin, is a potent inducer of the erythroid differentiation program in the K-562 human leukemia cell line. nih.govcapes.gov.brnih.gov This process is a multi-step cascade of molecular events initiated by the depletion of guanylate pools. nih.govnih.gov The critical role of guanine nucleotide depletion is highlighted by experiments showing that the addition of guanosine can prevent the differentiation initiated by tiazofurin. nih.govnih.gov

The differentiation process follows a distinct timeline of molecular changes. Early events, occurring in less than six hours, include the inhibition of IMP dehydrogenase activity and a consequent drop in GTP concentration. nih.govnih.gov A notable later event, observed at 48 hours, is the marked activation of transcription of the erythroid-specific Aγ-globin gene. nih.govnih.gov Furthermore, the down-regulation of the c-ras proto-oncogene is considered part of the complex process associated with this induced differentiation, linking the perturbation of GTP metabolism directly to changes in key gene expression. nih.govnih.gov

Table 1: Molecular Events in Tiazofurin-Induced K-562 Cell Differentiation

| Time Frame | Molecular Event | Consequence | Reference |

|---|---|---|---|

| < 6 hours | Decrease in IMP Dehydrogenase activity | Inhibition of guanine nucleotide synthesis | nih.govnih.gov |

| < 6 hours | Decrease in GTP concentration | Precedes commitment to differentiation | nih.govnih.gov |

| 48 hours | Activation of Aγ-globin gene transcription | Induction of erythroid-specific gene expression | nih.govnih.gov |

Differentiation in Promyelocytic Leukemia Cells (e.g., HL-60)

Tiazofurin and its active metabolite TAD are effective inducers of differentiation in the HL-60 promyelocytic leukemia cell line. nih.govnih.gov The primary mechanism is the inhibition of IMP dehydrogenase, which profoundly depresses the cellular levels of guanine nucleotides. nih.gov This metabolic shift prompts the cells to mature, as demonstrated by an increase in their phagocytic ability and their capacity to reduce nitroblue tetrazolium (NBT), both markers of myeloid maturation. nih.gov

The commitment of HL-60 cells to differentiate under the influence of tiazofurin appears to be linked to the cell cycle. Flow cytometric analysis has shown that this commitment is preceded by a temporary delay in the G1 phase of the cell cycle. nih.gov Further studies using cells separated by phase confirmed that cells in the G1 phase exhibited a greater capacity to mature when exposed to tiazofurin compared to cells in the S or G2+M phases. nih.gov This suggests that the G1 phase is a critical window during which the depletion of guanine nucleotides effectively shunts the cells towards a differentiation pathway. nih.gov The induced differentiation is consistent with a neutrophilic lineage, as evidenced by the expression of a phosphatidylinositol-specific phospholipase C-sensitive Fc gamma-receptor III. nih.gov

Table 2: Effects of Tiazofurin/TAD on HL-60 Cell Differentiation

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Functional Markers | Increased phagocytic ability | Marker of mature myeloid function | nih.gov |

| Increased capacity to reduce NBT | Marker of mature myeloid function | nih.gov | |

| Cell Surface Markers | Induction of Fc gamma-receptor III | Indicates neutrophilic differentiation | nih.gov |

| Cell Cycle | Transient delay in G1 phase | Precedes commitment to differentiation | nih.gov |

Effects on DNA and RNA Metabolism

The central biochemical action of Tiazofurin Adenine Dinucleotide (TAD) is the potent inhibition of inosine monophosphate (IMP) dehydrogenase. nih.gov This enzyme is critical for the de novo synthesis of guanine nucleotides. By inhibiting this step, TAD causes a profound depletion of intracellular guanosine triphosphate (GTP) and other guanylate pools. nih.govnih.gov

These guanine nucleotides are essential building blocks for the synthesis of both DNA and RNA. nih.gov Consequently, the TAD-induced depletion of the guanylate pool directly impacts nucleic acid metabolism. This cessation of cancer cell proliferation is a primary outcome of the treatment. nih.gov The effects on RNA metabolism are also evident in the specific modulation of gene expression observed during induced differentiation. For instance, in K-562 cells, the reduction in GTP levels is linked to the down-regulation of the c-ras gene and the subsequent activation of Aγ-globin gene transcription, demonstrating a direct link between the metabolic state and the control of genetic expression. nih.govnih.gov

Research on Tiazofurin and Tad Analogues

Design Principles for Novel Analogues

The design of new TAD analogues is guided by a deep understanding of its structure-activity relationship and its interaction with the target enzyme, IMPDH. Key strategies involve modifications to the C-nucleoside, the furanose ring, the heterocyclic base, and the pyrophosphate linkage.

C-Nucleoside Modifications

Tiazofurin (B1684497) is a C-nucleoside, where the ribose sugar is connected to the heterocyclic base via a carbon-carbon bond instead of a carbon-nitrogen bond. This structural feature is crucial for its activity, and modifications to this part of the molecule have been a key area of research.

Computational studies have revealed that the activity of tiazofurin and its analogues is linked to an electrostatic interaction between the sulfur atom of the thiazole (B1198619) ring and the furanose ring oxygen. This interaction restricts the rotation around the C-glycosidic bond, locking the molecule in a conformation that is favorable for binding to IMPDH. Therefore, a primary design principle for C-nucleoside modifications is the inclusion of an electrophilic sulfur or selenium atom adjacent to the C-glycosidic bond. researchgate.net

Structure-activity relationship studies have demonstrated that replacing the sulfur atom in the thiazole ring with a selenium atom, to create selenazofurin (B1681613), results in a compound with similar or even enhanced cytotoxic and IMPDH inhibitory activity. researchgate.net Conversely, replacing the thiazole or selenazole moiety with an oxazole (B20620) or furan (B31954) ring, which contain a nucleophilic oxygen atom, leads to a significant decrease in activity. researchgate.net This highlights the critical role of the electrophilic nature of the chalcogen atom (sulfur or selenium) in the heterocyclic ring.

Furthermore, research has shown that the nitrogen atom in the thiazole ring is not essential for activity. researchgate.net This has led to the design of analogues like thiophenfurin (B1242058), where the thiazole ring is replaced by a thiophene (B33073) ring, which still retains significant activity. researchgate.net The key determinant of activity among these C-nucleoside analogues appears to be the degree of conformational constraint around the C-glycosidic bond, with more rigid molecules like tiazofurin and thiophenfurin exhibiting higher potency. researchgate.net

Another avenue of C-nucleoside modification has been the synthesis of imidazofurin, an imidazole (B134444) analogue of tiazofurin. researchgate.net This compound was designed to explore the impact of altering the electronic properties of the heterocyclic ring on biological activity.

Furanose Ring and Heterocyclic Base Alterations

Modifications to the furanose ring of TAD analogues have been explored to enhance their binding to IMPDH and to potentially improve their metabolic stability. The conformation of the furanose ring, often described as a "sugar pucker," plays a significant role in how the nucleoside analogue is recognized and processed by enzymes. nih.gov

One strategy has involved the introduction of fluorine atoms at the C2' or C3' positions of the adenosine (B11128) moiety of TAD. nih.gov These fluorinated analogues have shown high potency against IMPDH while exhibiting weaker activity against other dehydrogenases, suggesting improved selectivity. nih.gov The introduction of a fluorine atom can alter the sugar pucker and the electronic properties of the furanose ring, leading to enhanced binding to the target enzyme.

Alterations to the heterocyclic base of the adenosine portion of TAD have also been investigated. The goal of these modifications is often to improve the binding affinity of the analogue to the IMPDH active site. However, the adenine (B156593) moiety is crucial for the recognition of TAD by the enzyme that synthesizes it, NAD pyrophosphorylase, and significant alterations can negatively impact this conversion.

Phosphorus-Containing Prodrug Strategies

A major challenge with TAD and its analogues is their poor cell permeability due to the negatively charged pyrophosphate bridge. To overcome this, phosphorus-containing prodrug strategies have been developed to mask the phosphate (B84403) groups and facilitate entry into the cell.

One of the most successful strategies has been the replacement of the oxygen atom in the pyrophosphate bridge with a methylene (B1212753) (-CH2-) or difluoromethylene (-CF2-) group. nih.gov This creates metabolically stable methylenebis(phosphonate) and difluoromethylenebis(phosphonate) analogues of TAD. These analogues are designed to be more resistant to enzymatic cleavage by phosphodiesterases, which can inactivate TAD. nih.gov

The methylenebis(phosphonate) analogue of TAD has been shown to be a poor inhibitor of cell growth. nih.gov In contrast, the difluoromethylenebis(phosphonate) analogues of TAD have demonstrated high efficacy in inhibiting the growth of cancer cells and inducing their differentiation. nih.gov The presence of the difluoromethylene group appears to confer the necessary chemical and biological properties for effective cellular uptake and potent intracellular activity. These findings suggest that such phosphorus-containing prodrugs of TAD could have significant therapeutic potential. nih.gov

Synthesis Methodologies in Research

The synthesis of TAD and its analogues is a critical aspect of their research and development. Both enzymatic and chemical methods have been employed to produce these complex molecules.

Enzymatic Synthesis of TAD Analogs

Enzymatic synthesis offers a highly specific and efficient route to TAD and its analogues. A key enzyme in this process is NAD pyrophosphorylase, which catalyzes the formation of the dinucleotide from the 5'-monophosphate of the tiazofurin nucleoside and ATP. nih.gov This method has been successfully used to prepare TAD with identical properties to the material isolated from tumor cells. nih.gov

The enzymatic approach is particularly valuable for producing radiolabeled versions of TAD, for example, by using [3H]ATP as a substrate. nih.gov This allows for detailed studies of the molecule's metabolism and mechanism of action. Furthermore, enzymatic methods can be adapted to synthesize various TAD analogues by using modified nucleoside monophosphates as substrates. For instance, furanfurin, an analogue with a furan ring instead of a thiazole ring, has been converted to its corresponding NAD analogue with a reported efficiency of 10%. researchgate.net

Chemical Synthesis Techniques (e.g., Khorana Condensation)

Chemical synthesis provides a versatile platform for creating a wide range of TAD analogues with modifications that may not be accessible through enzymatic routes. A prominent method used for the synthesis of TAD and its analogues is the Khorana condensation. nih.gov This technique, originally developed by H. Gobind Khorana for the synthesis of oligonucleotides, involves the coupling of a nucleoside monophosphate with another nucleotide, typically activated as a phosphoroimidazolidate or a similar reactive species. nih.gov

The Khorana condensation has been successfully applied to synthesize TAD, yielding a compound with identical properties to that produced enzymatically. nih.gov This chemical approach allows for greater flexibility in modifying both the nucleoside and the phosphate backbone of the molecule. For example, the synthesis of the methylene- and difluoromethylenebis(phosphonate) analogues of TAD relies on chemical methods to create the non-natural phosphonate (B1237965) linkages. nih.gov

The chemical synthesis of these complex molecules often involves multiple steps, including the protection of reactive functional groups, the formation of the key phosphodiester or phosphonate bond, and subsequent deprotection to yield the final product. These techniques are essential for exploring the structure-activity relationships of novel TAD analogues and for producing them on a larger scale for further biological evaluation.

Structure-Activity Relationship (SAR) Studies

The biological activity of tiazofurin is critically dependent on its chemical structure, which dictates its interaction with target enzymes, cellular uptake, and metabolic activation. Structure-Activity Relationship (SAR) studies have been instrumental in understanding the key features required for its function and in guiding the design of more potent analogues.

Tiazofurin's primary mechanism of action is the inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govresearchgate.net Tiazofurin itself is a prodrug that must be anabolized within the cell to its active form, Tiazofurin Adenine Dinucleotide (TAD). researchgate.netnih.gov TAD is an analogue of the natural cofactor nicotinamide (B372718) adenine dinucleotide (NAD+), where the nicotinamide ring is replaced by tiazofurin's thiazole-4-carboxamide (B1297466) moiety. nih.govscilit.com

SAR studies have revealed that the presence of a sulfur or selenium atom in the heterocyclic ring is crucial for potent IMPDH inhibition. researchgate.net The selenium analogue of tiazofurin, selenazofurin, is converted to Selenazofurin Adenine Dinucleotide (SAD), which is a more potent inhibitor of IMPDH than TAD. nih.gov The inhibitory constants (Kii) for TAD and SAD against L1210 IMP dehydrogenase were 5.7 x 10⁻⁸ M and 3.3 x 10⁻⁸ M, respectively, demonstrating the enhanced potency of the selenium analogue. nih.gov It is hypothesized that an intramolecular electrostatic interaction between the sulfur or selenium atom and the furanose ring oxygen constrains the rotation around the C-glycosidic bond, locking the molecule in a conformation favorable for binding to IMPDH. researchgate.net Conversely, the nitrogen atom within the thiazole ring is not considered essential for this activity. researchgate.netresearchgate.net

The inhibitory potency of various NAD analogues against human IMPDH type I and II has been compared, with the general order found to be SAD > SFAD (Selenophenfurin Adenine Dinucleotide) = TFAD (Thiophenfurin Adenine Dinucleotide) = TAD > FFAD (Furanfurin Adenine Dinucleotide). researchgate.net This highlights the critical role of the chalcogen (sulfur or selenium) in the heterocycle for effective enzyme inhibition.

Table 1: Inhibitory Constants (Kii) of TAD and SAD against L1210 IMP Dehydrogenase

| Compound | Inhibitory Constant (Kii) |

| Tiazofurin Adenine Dinucleotide (TAD) | 5.7 x 10⁻⁸ M |

| Selenazofurin Adenine Dinucleotide (SAD) | 3.3 x 10⁻⁸ M |

| Data sourced from Biochemical and antitumor activity of tiazofurin and its selenium analog. nih.gov |

The efficacy of tiazofurin and its analogues is not solely dependent on their ability to inhibit IMPDH, but also on their capacity to enter the cell and be converted to their active dinucleotide forms. Tiazofurin enters human erythrocytes and other cells via the facilitated nucleoside transport system, where it competes with endogenous nucleosides like uridine (B1682114). nih.gov

The structure of the analogue significantly impacts its interaction with the nucleoside transporter. Tiazofurin itself has a transport inhibition constant (Ki) for uridine transport of 178 µM, similar to its selenium isostere, selenazofurin (SR), which has a Ki of 145 µM. nih.gov However, modifications to the sugar moiety dramatically reduce transport efficiency. Analogues such as Ara-TR (containing an arabinose sugar) and Xylo-TR (containing a xylose sugar) are much less effective at competing for the transporter, with Ki values of 1.04 mM and 1.57 mM, respectively. nih.gov This indicates that the specific conformation of the ribose sugar is critical for efficient cellular uptake.

Once inside the cell, the rate of conversion to the active NAD analogue is a key determinant of cytotoxicity. nih.gov Studies comparing benzamide (B126) riboside, tiazofurin, and selenazofurin in K562 cells showed that benzamide riboside produced 2- and 3-fold more of its active NAD analogue, Benzamide Adenine Dinucleotide (BAD), than tiazofurin and selenazofurin, respectively. capes.gov.br The responsiveness of tumor cells to tiazofurin correlates strongly with the intracellular accumulation of TAD, which is governed by the balance between the synthetic enzyme (NAD pyrophosphorylase) and degradative enzymes (phosphodiesterases). nih.gov

Table 2: Inhibition of Uridine Transport in Erythrocytes by Tiazofurin Analogues

| Analogue | Inhibition Constant (Ki) vs. Uridine |

| Tiazofurin (TR) | 178 +/- 11 µM |

| Selenazofurin (SR) | 145 +/- 15 µM |

| Ara-Tiazofurin (Ara-TR) | 1.04 +/- 0.13 mM |

| Xylo-Tiazofurin (Xylo-TR) | 1.57 +/- 0.67 mM |

| Data sourced from Uptake of 2-beta-D-ribofuranosylthiazole-4-carboxamide (tiazofurin) and analogues by the facilitated transport mechanism of erythrocytes. nih.gov |

While TAD is a potent inhibitor of IMPDH, it also exhibits binding affinity for other NAD-dependent dehydrogenases, though to a lesser extent. nih.govscilit.com TAD acts as a competitive inhibitor with respect to NAD for enzymes such as mammalian glutamate (B1630785), alcohol, lactate (B86563), and malate (B86768) dehydrogenases. nih.gov However, its binding to these dehydrogenases is one to two orders of magnitude weaker than its binding to its primary target, IMPDH. nih.govscilit.com

Computer modeling suggests that TAD binds to the regular cofactor site on these dehydrogenases, with its thiazole-4-carboxamide group mimicking the steric and hydrogen-bonding properties of the nicotinamide ring of NAD. nih.gov The weaker binding affinity of TAD to these other dehydrogenases may be due to their inability to maintain a close sulfur-oxygen contact in the bound inhibitor, an interaction thought to be critical for the high-affinity binding to IMPDH. nih.govscilit.com This differential binding affinity contributes to the selective action of tiazofurin against IMPDH within the cell.

Investigating Selenazofurin (SAD) and Benzamide Riboside (BAD) as Related Analogs

Selenazofurin and benzamide riboside are two of the most studied analogues of tiazofurin, each offering insights into the SAR of IMPDH inhibitors.

Selenazofurin (SR) , the selenium-containing analogue of tiazofurin, is consistently shown to be more potent. It is 3- to 10-fold more cytotoxic to various murine and human tumor cells in vitro than tiazofurin. nih.gov This increased cytotoxicity is attributed to the greater IMPDH inhibitory activity of its active metabolite, SAD, which has a lower Kii value than TAD. nih.gov Both tiazofurin and selenazofurin treatment lead to a decrease in guanylate pools and an accumulation of IMP, consistent with their mechanism of action. nih.govcapes.gov.br

Table 3: Comparative Effects of Tiazofurin, Selenazofurin, and Benzamide Riboside on K562 Cells (10 µM, 4 hr)

| Compound | % Decrease in IMPDH Activity | Relative Production of NAD Analogue |

| Tiazofurin | 26% | 1x |

| Selenazofurin | 71% | ~0.67x |

| Benzamide Riboside | 49% | 2x |

| Data sourced from Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin. capes.gov.br |

Mechanisms of Acquired Resistance to Tiazofurin/tad

Metabolic Basis of Resistance

The efficacy of tiazofurin (B1684497) is dependent on its intracellular conversion to TAD, which then inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. Consequently, alterations in the enzymatic machinery responsible for the synthesis and degradation of TAD are primary mechanisms of acquired resistance.

Decreased Activity of TAD Synthesizing Enzymes (e.g., NMNAT, NAD Pyrophosphorylase)

A crucial factor in the development of resistance is the reduced intracellular concentration of the active metabolite, TAD. nih.gov This is often a direct result of decreased activity of the enzymes that catalyze its synthesis. Tiazofurin is first phosphorylated to tiazofurin monophosphate, a reaction catalyzed by nicotinamide (B372718) riboside kinase. Subsequently, nicotinamide mononucleotide adenylyltransferase (NMNAT) and NAD pyrophosphorylase are involved in the conversion of this intermediate to TAD. nih.gov

Studies in various cancer cell lines have demonstrated a significant reduction in the activity of these enzymes in tiazofurin-resistant cells compared to their sensitive counterparts. For instance, tiazofurin-resistant human myelogenous leukemia K562 cells showed a reduction of NAD pyrophosphorylase activity to as low as 10% of that in sensitive cells, leading to a corresponding decrease in TAD formation to less than 10%. nih.gov Similarly, a tiazofurin-resistant L1210 cell line exhibited a more than 95% reduction in NMNAT levels. nih.gov This enzymatic impairment directly limits the production of the cytotoxic agent TAD, thereby allowing the cancer cells to evade the drug's effects. nih.govnih.gov

Table 1: Changes in TAD Synthesizing Enzyme Activity in Tiazofurin-Resistant Cells

| Cell Line | Enzyme | Change in Activity in Resistant Cells | Reference |

| Human Myelogenous Leukemia K562 | NAD Pyrophosphorylase | Reduced to 10% of sensitive cells | nih.gov |

| L1210 Leukemia | NMNAT | Reduced by >95% | nih.gov |

| Hepatoma 3924A | NAD Pyrophosphorylase | Decreased to 53% of sensitive line | nih.gov |

| Chinese Hamster Ovary (CHO) | NAD Pyrophosphorylase | Decreased activity | nih.gov |

Increased Activity of TAD Degrading Enzymes (e.g., Phosphodiesterases)

In addition to impaired synthesis, accelerated degradation of TAD can also contribute to resistance. Specific phosphodiesterases, which are enzymes that cleave phosphodiester bonds, can target and inactivate TAD. taylorfrancis.comnih.gov Research has shown that some tiazofurin-resistant cancer cells exhibit elevated levels of a specific phosphodiesterase that efficiently hydrolyzes TAD, thereby reducing its intracellular concentration and inhibitory effect on IMPDH. taylorfrancis.com

For example, in refractory human myelogenous leukemia K562 cells, an elevated activity of a TAD-specific phosphodiesterase was observed concurrently with the decreased activity of NAD pyrophosphorylase. nih.gov This dual mechanism of reduced synthesis and enhanced degradation of TAD creates a robust resistance phenotype.

Transport-Related Resistance Mechanisms

The ability of tiazofurin to enter the cancer cell is a prerequisite for its cytotoxic activity. Therefore, alterations in the cellular transport machinery can significantly impact drug efficacy and contribute to resistance.

Alterations in Nucleoside Transport Systems

The transport of tiazofurin into cells is mediated by specific nucleoside transporter proteins. The human concentrative nucleoside transporter (CNT) and equilibrative nucleoside transporter (ENT) families are involved in the uptake of various nucleosides and their analogs, including tiazofurin. researchgate.net Tiazofurin has been shown to be a substrate for hCNT3, hENT1, and hENT2. researchgate.net

Alterations in the expression or function of these transporters can lead to resistance. Cells with acquired resistance to tiazofurin may exhibit downregulation of the specific transporters responsible for its influx. The importance of these transporters is highlighted by the observation that cells lacking efficient nucleoside transport are inherently less sensitive to tiazofurin. researchgate.net

Alterations in Purine (B94841) Metabolism Pathways

Cancer cells can also develop resistance to tiazofurin by adapting their purine metabolism to bypass the enzymatic blockade imposed by TAD. Since TAD's primary target is IMPDH, an enzyme in the de novo purine synthesis pathway, cells that can compensate for this inhibition are more likely to survive.

One significant adaptation is the increased utilization of the guanine salvage pathway. This pathway allows cells to synthesize guanine nucleotides from preformed guanine, thereby circumventing the need for de novo synthesis from inosine monophosphate (IMP). nih.gov In tiazofurin-resistant hepatoma and leukemia cell lines, an expansion of guanylate salvage has been observed, which helps to maintain the guanylate pools necessary for DNA and RNA synthesis, even in the presence of TAD-mediated IMPDH inhibition. nih.gov

Furthermore, resistant cells can exhibit alterations in the pools of purine nucleotides. For example, some resistant cell lines show elevated basal levels of dGTP and dATP. nih.gov While tiazofurin treatment effectively decreases dGTP levels in sensitive cells, the elevated basal concentrations in resistant cells may provide a buffer against this depletion. nih.gov These complex shifts in purine metabolism represent a multifaceted resistance strategy that allows cancer cells to adapt to the metabolic stress induced by tiazofurin.

Role of IMPDH Gene Expression and Activity in Resistance

The target enzyme of TAD, inosine monophosphate dehydrogenase (IMPDH), plays a central role in acquired resistance. IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. nih.gov Resistant cells often exhibit a reprogramming of gene expression that leads to increased activity of this enzyme. nih.gov

In the tiazofurin-resistant hepatoma 3924A cell line, the activity of IMPDH was found to be increased two- to threefold. nih.gov This elevation in enzyme activity effectively raises the amount of inhibitor (TAD) required to achieve a cytotoxic effect. The higher concentration of the target enzyme means that standard intracellular concentrations of TAD are insufficient to fully suppress guanylate synthesis. While some studies in sensitive cells show that tiazofurin treatment can paradoxically increase IMPDH mRNA expression as a feedback response, in resistant cells, the high basal activity of the enzyme appears to be a stable adaptation. nih.govnih.gov The clinical relevance of IMPDH levels is highlighted by findings that elevated expression of its isoform, IMPDH2, is associated with a worse prognosis and chemoresistance in other cancers, such as triple-negative breast cancer. researchgate.net

Reversal of Resistance Mechanisms in Research Models

Interestingly, the resistant phenotype is not always permanent. Research on the hepatoma 3924A resistant line revealed that resistance to tiazofurin appears to be a drug-induced metabolic adaptation that can be reversed. nih.gov When these resistant cells were cultured for an extended period (up to 50 passages) in a drug-free medium, they gradually lost their resistance and reverted to a drug-sensitive state. nih.gov This suggests a plastic, adaptive resistance mechanism rather than a permanent genetic mutation in this model.

Another approach to overcoming resistance has been explored through chemical modification of the inhibitor itself. Resistance can also be mediated by an enhanced ability of cancer cells to degrade TAD using a specific phosphodiesterase. nih.govtaylorfrancis.com To counteract this, researchers synthesized a modified version of TAD, β-CH2-TAD, where a methylene (B1212753) group replaces the oxygen atom connecting the phosphate (B84403) units. This modification makes the molecule resistant to cleavage by the phosphodiesterase. taylorfrancis.com The resulting β-CH2-TAD was a potent IMPDH inhibitor that proved effective against tumor variants that had developed resistance to the original TAD molecule, demonstrating a successful research strategy to reverse resistance. taylorfrancis.com

Preclinical Research Models and Synergistic Strategies

In Vitro Cellular Models for TAD Research

A variety of in vitro cellular models have been instrumental in characterizing the cytotoxic and differentiation-inducing effects of tiazofurin (B1684497) and its active metabolite, TAD. These models have spanned both hematological malignancies and solid tumors, as well as initial investigations into non-cancerous cell systems.

Leukemia Cell Lines

Leukemia cell lines have been a primary focus of TAD research, revealing key aspects of its mechanism of action.

L1210 and P388: In murine leukemia L1210 cells, tiazofurin was found to inhibit cell growth and impact the cyclic GMP and phosphatidylinositol pathways. wikipedia.org Studies with P388 leukemia cells demonstrated that the accumulation of TAD was significantly greater in tiazofurin-sensitive cells compared to resistant ones, highlighting the critical role of TAD concentration in determining drug efficacy. nih.gov

K562 and HL-60: Research on the human erythroleukemia cell line K562 and the promyelocytic leukemia cell line HL-60 has shown that tiazofurin treatment leads to a down-regulation of the expression of critical oncogenes such as ras and myc. nih.gov In HL-60 cells, tiazofurin is a potent inducer of differentiation. nih.gov This effect is directly linked to the inhibition of IMPDH and the subsequent reduction in guanine (B1146940) nucleotide pools.

| Cell Line | Key Findings in Relation to Tiazofurin/TAD |

| L1210 | Inhibition of cell growth; affects cGMP and phosphatidylinositol pathways. wikipedia.org |

| P388 | Higher intracellular TAD concentrations in sensitive vs. resistant cells. nih.gov |

| K562 | Down-regulation of ras and myc oncogene expression. nih.gov |

| HL-60 | Induction of differentiation; down-regulation of oncogene expression; synergistic effects with retinoids. nih.gov |

Solid Tumor Cell Lines

The investigation of TAD has extended to various solid tumor cell lines, revealing a spectrum of sensitivity and resistance mechanisms.

Lung Cancer: Studies utilizing human lung cancer cell lines have established a clear correlation between sensitivity to tiazofurin and the intracellular accumulation of TAD. nih.gov This suggests that the enzymatic machinery responsible for the conversion of tiazofurin to TAD and the subsequent degradation of TAD are key determinants of its anti-tumor activity in this cancer type.

Glioma: In human glioma cell lines, including U87 MG and U251 MG, tiazofurin has been shown to inhibit cell growth and proliferation. nih.gov This indicates a potential therapeutic avenue for this challenging malignancy, although further research into the specific molecular effects on glioma cells is warranted.

Hepatoma: Research on the rat hepatoma 3924A cell line has provided valuable insights into the mechanisms of resistance to tiazofurin. nih.gov These studies revealed that resistance can be multifactorial, involving increased activity of the target enzyme IMP dehydrogenase, reduced transport of tiazofurin into the cells, and decreased activity of the enzyme responsible for converting tiazofurin monophosphate to TAD.

| Cell Line Type | Key Findings in Relation to Tiazofurin/TAD |

| Lung Cancer | Sensitivity correlates with intracellular TAD accumulation. nih.gov |

| Glioma (U87 MG, U251 MG) | Inhibition of cell growth and proliferation. nih.gov |

| Hepatoma (3924A) | Resistance mechanisms include altered enzyme activities and drug transport. |

Investigations in Non-Cancerous Cell Systems (e.g., Cardiomyocytes)

Currently, there is a lack of publicly available scientific literature detailing specific investigations of tiazofurin adenine (B156593) dinucleotide (TAD) in non-cancerous cell systems such as cardiomyocytes. While clinical studies have reported cardiotoxic side effects like pleuropericarditis with tiazofurin administration, dedicated in vitro studies on cardiomyocytes to elucidate the direct cellular and molecular effects of TAD are not readily found in published research.

In Vivo Animal Models for Investigating TAD Activity

In vivo animal models have been crucial for evaluating the anti-tumor efficacy of tiazofurin and understanding the pharmacological factors influencing its activity. Murine models, in particular, have been extensively used.

Studies have been conducted on a panel of transplantable murine tumors, including P388 and L1210 leukemias, Lewis lung carcinoma, B16 melanoma, colon 38 carcinoma, and M5076 sarcoma. These investigations have revealed that the sensitivity of these tumors to tiazofurin in vivo is directly related to the extent of TAD accumulation within the tumor cells. Furthermore, xenograft models using patient-derived acute myeloid leukemia (AML) cells are being developed to provide more clinically relevant preclinical systems for studying novel therapeutic agents.

| Animal Model | Tumor Type | Key Findings in Relation to Tiazofurin/TAD |

| Mouse | P388 Leukemia | A potent but reversible inhibition of IMP dehydrogenase is generated in subcutaneous tumor nodules following administration. nih.gov |

| Mouse | L1210 Leukemia | Tiazofurin demonstrated weak activity against this leukemia. |

| Mouse | Lewis Lung Carcinoma | Tiazofurin showed marked in vivo antitumor selectivity. |

Combination Strategies with Other Biochemical Modulators in Research Models

To enhance the therapeutic potential of TAD, researchers have explored combination strategies with other biochemical modulators. These studies aim to exploit synergistic interactions that can lead to more profound anti-tumor effects.

Synergistic Effects with Retinoids

A significant area of investigation has been the combination of tiazofurin with retinoids, such as all-trans-retinoic acid (ATRA).

In HL-60 human promyelocytic leukemia cells, the combination of tiazofurin and retinoic acid has been shown to act synergistically to induce differentiation and inhibit colony formation. This synergistic effect is believed to stem from their distinct mechanisms of action. nih.gov Tiazofurin's effects can be counteracted by the addition of guanosine (B1672433), confirming its role in disrupting the guanine nucleotide pathway. nih.gov In contrast, the effects of retinoic acid are not reversed by guanosine. Furthermore, it has been proposed that the synergistic impact may also be related to the differential effects of these agents on oncogene expression, with tiazofurin down-regulating c-Ki-ras and retinoic acid affecting the expression of c-myc.

Potentiation of DNA-Damaging Agents

The therapeutic efficacy of Tiazofurin Adenine Dinucleotide (TAD), the active metabolite of the prodrug tiazofurin, is not limited to its standalone activity as an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). Preclinical studies have demonstrated that it can act synergistically to potentiate the effects of conventional DNA-damaging agents. This strategy aims to enhance tumor cell killing beyond the efficacy of either agent alone by targeting different cellular pathways simultaneously.

In a notable study using a murine model with P388/O leukemia, the combination of tiazofurin and the DNA-damaging agent cisplatin (B142131) resulted in significant therapeutic synergism. nih.gov Researchers observed that optimal treatment with the combination afforded a reduction in tumor burden that was several orders of magnitude greater than the effects of the individual agents. nih.gov This suggests that the depletion of guanine nucleotide pools by TAD weakens the cancer cells' ability to repair the DNA damage inflicted by cisplatin, leading to enhanced apoptosis. Cisplatin is a first-line therapy for many cancers and functions by creating DNA adducts that interfere with DNA replication and transcription. nih.govmdpi.com The synergy observed highlights a rational approach for combining metabolic inhibitors with DNA-damaging agents. nih.gov

The table below summarizes the findings from the P388/O leukemia model, illustrating the dose adjustments required for the combination therapy to achieve optimal, synergistic effects compared to single-agent treatments. nih.gov

Table 1: Synergistic Combination of Tiazofurin and Cisplatin in P388/O Leukemia Model

| Treatment Regimen | Optimal Dosage (mg/kg/dose) | Outcome |

|---|---|---|

| Single Agent | ||

| Tiazofurin | 500 | Baseline antitumor effect |

| Cisplatin | 2.0 | Baseline antitumor effect |

| Combination Therapy |

Data sourced from a study on BALB/c X DBA/2 F1 mice bearing P388/O leukemia cells. nih.gov

This potentiation is not unique to cisplatin. Similar synergistic effects were observed when tiazofurin was combined with other agents like the 5'-palmitate of 1-beta-D-arabinofuranosylcytosine (ara-C), another DNA synthesis inhibitor. nih.gov These findings underscore the potential of using tiazofurin and its active form, TAD, to lower the required doses of cytotoxic agents, potentially reducing their associated toxicities while enhancing their antitumor efficacy. nih.govfrontiersin.org

Co-treatment with Nucleoside Transport Inhibitors (e.g., Dipyridamole)

A key strategy to enhance the anticancer activity of tiazofurin involves its co-administration with inhibitors of nucleoside transport. Dipyridamole (B1670753) is a well-characterized nucleoside transport inhibitor that blocks the salvage pathway for purine (B94841) biosynthesis. By preventing cells from taking up pre-formed nucleosides and bases from the extracellular environment, dipyridamole makes cancer cells more reliant on the de novo purine synthesis pathway. Since TAD's primary mechanism is the inhibition of IMPDH, a critical enzyme in this de novo pathway, the combination creates a powerful two-pronged attack on guanylate synthesis.

Preclinical research in hepatoma 3924A cells has demonstrated that the combination of tiazofurin and dipyridamole results in synergistic cytotoxicity. However, this synergy is highly dependent on the schedule of drug administration. nih.gov

Sequential Administration: Pre-incubation of hepatoma cells with either tiazofurin or dipyridamole, followed by the addition of the second drug, resulted in a synergistic cytotoxic effect. nih.gov

Simultaneous Administration: In contrast, the simultaneous addition of both drugs led to an antagonistic effect. nih.gov

The biochemical basis for this schedule-dependent synergy lies in the intracellular accumulation of TAD. When administered sequentially, the intracellular concentration of TAD was significantly higher (129-135% of control) compared to when the drugs were added simultaneously (113%). nih.gov This enhanced accumulation of the active metabolite leads to more profound and sustained inhibition of IMPDH, ultimately resulting in greater cancer cell death.

Table 2: Effect of Administration Schedule on TAD Concentration and Synergy

| Administration Schedule | TAD Concentration (% of Control) | Resulting Effect |

|---|---|---|

| Pre-treatment with Tiazofurin, then Dipyridamole | 129% | Synergy |

| Pre-treatment with Dipyridamole, then Tiazofurin | 135% | Synergy |

Data derived from studies on hepatoma 3924A cells in culture. nih.gov

These findings emphasize the critical importance of optimizing drug administration schedules in clinical trial design to maximize therapeutic synergy. nih.gov

Strategies to Overcome Resistance

The development of resistance to tiazofurin is a significant clinical challenge. The primary determinant of a tumor cell's sensitivity to tiazofurin is its ability to convert the prodrug into its active form, TAD, and to maintain high intracellular concentrations of this metabolite. nih.govnih.gov Resistance often arises from two main mechanisms: insufficient synthesis of TAD or its accelerated degradation. researchgate.net Consequently, strategies to overcome resistance focus on modulating these metabolic pathways or improving drug delivery to the tumor cells.

NMNAT2 Overexpression: The final step in the conversion of tiazofurin to TAD is catalyzed by the enzyme nicotinamide (B372718) mononucleotide adenylyltransferase 2 (NMNAT2). researchgate.net Some cancer cells, such as certain colorectal cancer lines, exhibit low intrinsic levels of NMNAT2 and are therefore naturally resistant to tiazofurin. researchgate.net Research has shown that overexpressing NMNAT2 in these resistant cells can render them sensitive to the drug. In a proof-of-principle study, transfecting Caco2 and HT29 colorectal cancer cells to overexpress human NMNAT2 (hNMNAT2) resulted in a significant increase in their sensitivity to tiazofurin, dramatically lowering the concentration required to achieve a 50% cell-kill (EC50). researchgate.net

Nanoparticles for Enhanced Delivery: Another major hurdle is achieving a sufficiently high concentration of tiazofurin within the tumor. Nanoparticle-based drug delivery systems offer a promising solution to this problem. researchgate.net By encapsulating tiazofurin within nanoparticles, it is possible to improve its delivery and uptake into cancer cells. To further enhance specificity, these nanoparticles can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells.

For example, folate receptors are overexpressed in 30-50% of colorectal carcinomas. researchgate.net By using folate-tethered nanoparticles, tiazofurin can be specifically targeted to these cancer cells, increasing its intracellular concentration. This strategy has been shown to be highly effective, especially when combined with NMNAT2 overexpression. researchgate.net

The table below illustrates the dramatic improvement in tiazofurin's efficacy in colorectal cancer cells through these combined strategies.

Table 3: Overcoming Tiazofurin Resistance in Colorectal Cancer Cells

| Cell Type / Treatment Strategy | EC50 (Cell-Kill) |

|---|---|

| Wild-Type Cells + Free Tiazofurin | 1500–2000 µM |

| hNMNAT2-Overexpressed Cells + Tiazofurin in Non-Targeted Nanoparticles | 66–156 µM |

Data from a study on Caco2 and HT29 colorectal cancer cell lines. researchgate.net

These results demonstrate that a dual strategy of enhancing the metabolic activation of tiazofurin via NMNAT2 overexpression and improving its targeted delivery with nanoparticles can effectively overcome resistance, achieving potent cancer cell-kill at significantly lower and less toxic drug concentrations. researchgate.net

Research on Antiviral Activities in Model Systems

The mechanism of action of Tiazofurin Adenine Dinucleotide (TAD)—potent inhibition of IMP dehydrogenase (IMPDH)—is not only effective against cancer cells but also confers broad-spectrum antiviral activity. researchgate.net Viruses are heavily dependent on the host cell's machinery for replication, including the supply of nucleotides for synthesizing viral DNA and RNA. youtube.com By depleting the intracellular pool of guanine nucleotides, TAD effectively disrupts a fundamental process required for viral replication, making IMPDH a sensitive target for antiviral drugs. researchgate.netnih.gov

Tiazofurin, as a prodrug, must be metabolized to TAD to exert its antiviral effects. researchgate.net Its activity has been demonstrated in a variety of preclinical model systems against a range of viruses.

Plant Viruses: Research has shown tiazofurin to be effective in eradicating plant viruses. In one study, administration of tiazofurin to in vitro grapevine explants infected with Grapevine leafroll-associated virus 3 (GLRaV-3) resulted in virus-free plantlets, as confirmed by ELISA, PCR, and the absence of viral particles. nih.gov In another model, tiazofurin was found to inhibit the replication of barley stripe mosaic virus (BSMV) in both barley and wheat plants, delaying symptom development and suppressing virus multiplication without significant phytotoxicity. nih.gov

Animal and Human Viruses: In vitro studies have confirmed the antiviral activity of tiazofurin against several viruses that infect mammalian cells. It has shown efficacy against Mpox virus, vaccinia virus, and cowpox virus by inhibiting IMPDH in various cell lines, including Vero 76, Vero A6, BSC-40, and LLC-MK2. researchgate.net The broad-spectrum nature of its activity is highlighted by its effectiveness against both DNA and RNA viruses, stemming from their common requirement for guanosine nucleotides. researchgate.net

The table below summarizes the findings from various model systems where tiazofurin's antiviral activity has been assessed.

Table 4: Antiviral Activity of Tiazofurin in Preclinical Models

| Virus | Model System | Key Findings |

|---|---|---|

| Grapevine leafroll-associated virus 3 (GLRaV-3) | In vitro grapevine explants | Eradication of the virus from infected explants. nih.gov |

| Barley stripe mosaic virus (BSMV) | Barley and wheat plants | Inhibition of viral replication and suppression of symptoms. nih.gov |

| Mpox virus | Vero 76, Vero A6, BSC-40, LLC-MK2 cell lines | Inhibition of viral replication through IMPDH inhibition. researchgate.net |

| Vaccinia virus | Vero 76, Vero A6, BSC-40, LLC-MK2 cell lines | Inhibition of viral replication through IMPDH inhibition. researchgate.net |

These studies establish that the depletion of guanine nucleotides via IMPDH inhibition by TAD is a viable and broad-spectrum antiviral strategy.

Advanced Research Methodologies for Tad Investigation

Biochemical Enzyme Assays

Biochemical assays are fundamental to understanding the interaction of TAD with its primary target, IMPDH, and the enzymes involved in its own metabolic conversion from tiazofurin (B1684497).

IMPDH Activity Measurement and Inhibition Kinetics

The activity of IMPDH is most commonly measured by monitoring the conversion of its substrates, inosine (B1671953) monophosphate (IMP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), into the products xanthosine (B1684192) monophosphate (XMP) and NADH. creative-enzymes.comnih.gov

Assay Principle: The assay capitalizes on the change in spectrophotometric properties upon the reduction of NAD+ to NADH. The formation of NADH is monitored by an increase in absorbance at 340 nm. creative-enzymes.com Alternatively, coupled enzymatic assays can be used where the NADH produced reduces a tetrazolium salt, like INT, into a colored formazan (B1609692) product, which can be measured at a different wavelength (e.g., 492 nm). bmrservice.combmrservice.com

Inhibition Kinetics: Tiazofurin itself is not the inhibitor, but is metabolized within cells to TAD, an analogue of NAD. scilit.comresearchgate.net TAD is a potent inhibitor of IMPDH. nih.gov Kinetic studies are performed by measuring the initial reaction velocities at various concentrations of the substrate (IMP or NAD+) in the presence of different concentrations of the inhibitor (TAD).

Mechanism of Inhibition: TAD exhibits a mixed-type inhibition pattern with respect to both IMP and NAD+. nih.gov It binds tightly to the NAD+ binding site on the IMPDH enzyme. nih.govnih.gov

Inhibitory Potency (Ki): The inhibition constant (Ki) quantifies the affinity of TAD for IMPDH. Studies have shown that TAD binds to IMPDH with an affinity that is orders of magnitude higher than the natural substrate, NAD+. For instance, the Ki value for TAD with IMP dehydrogenase from human leukemic cells was reported to be approximately 0.1 µM, showcasing its potent inhibitory capacity. nih.gov In contrast, the natural product NADH has a much higher Ki of 150 µM. nih.gov

| Inhibitor | Target Enzyme | Cell/Organism Source | Ki Value (µM) | Inhibition Type |

| TAD | IMP Dehydrogenase | Human Leukemic Cells | 0.1 | Mixed-type vs IMP & NAD+ |

| NADH | IMP Dehydrogenase | Human Leukemic Cells | 150 | Mixed-type vs IMP & NAD+ |

| XMP | IMP Dehydrogenase | Human Leukemic Cells | N/A | Competitive vs IMP; Noncompetitive vs NAD+ |

NAD Pyrophosphorylase and Phosphodiesterase Assays

The formation of TAD from its precursor, tiazofurin-5'-monophosphate, is catalyzed by NAD pyrophosphorylase (also known as nicotinamide mononucleotide adenylyltransferase or NMNAT). nih.gov The stability of TAD is influenced by phosphodiesterases.

NAD Pyrophosphorylase (NMNAT) Assay: The activity of this enzyme in synthesizing TAD can be measured by incubating purified NMNAT with tiazofurin-5'-monophosphate and ATP. nih.gov The formation of TAD is then quantified, often using HPLC. The reaction involves the transfer of an adenylyl group from ATP to the monophosphate of tiazofurin. nih.govnih.gov Assays can be designed as continuous coupled reactions, where the product (or a byproduct) is used in a subsequent reaction that can be monitored spectrophotometrically. nih.gov

Phosphodiesterase Assays: The stability and degradation of TAD can be investigated using phosphodiesterase assays. TAD is incubated with various phosphodiesterases, such as snake venom phosphodiesterase or nucleotide pyrophosphatase. nih.gov The breakdown of TAD is monitored over time, typically by HPLC, to identify the cleavage products (e.g., AMP and tiazofurin-5'-monophosphate) and determine the rate of degradation. nih.gov Such studies have demonstrated that TAD is susceptible to cleavage by certain phosphodiesterases, which terminates its inhibitory activity. nih.gov

Nucleoside Kinase Assays (e.g., Nrk1, Nrk2)

The initial and rate-limiting step in the conversion of tiazofurin to TAD is its phosphorylation to tiazofurin-5'-monophosphate. researchgate.net The specific kinase responsible for this has been a subject of investigation.

Assay Principle: Kinase activity is measured by incubating cell extracts or purified enzymes with tiazofurin and a phosphate (B84403) donor, typically ATP. nih.gov The formation of tiazofurin-5'-monophosphate is then detected. Often, radiolabeled ATP (e.g., [γ-³²P]ATP) or radiolabeled tiazofurin is used to facilitate sensitive detection and quantification of the phosphorylated product.

Identifying the Kinase: Research using human cell lines has pointed to the involvement of two potential enzymes: adenosine (B11128) kinase and a cytoplasmic 5'-nucleotidase. nih.gov In cell extracts from wild-type lymphoblasts, the phosphorylation of tiazofurin was observed in the presence of ATP. nih.gov This activity was absent in mutant cells lacking adenosine kinase, suggesting it plays a key role. nih.gov However, another enzymatic activity, consistent with a 5'-nucleotidase, was also found to catalyze tiazofurin phosphorylation, indicating multiple pathways for its activation may exist in human cells. nih.gov

Metabolomics and Nucleotide Pool Analysis

To fully understand the biochemical impact of tiazofurin treatment, it is crucial to measure the intracellular concentrations of TAD and its effects on the broader nucleotide pool, particularly the target guanine (B1146940) nucleotides.

High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification

HPLC is the primary analytical tool for separating and quantifying TAD and other cellular nucleotides from biological samples. nih.govnih.gov

Methodology: Cell extracts, typically prepared by acid precipitation (e.g., with trichloroacetic or perchloric acid), are injected into an HPLC system. nih.gov Because nucleotides are highly polar and negatively charged, anion-exchange chromatography is a common and effective separation method. nih.govnih.gov For instance, a Partisil-10 SAX (strong anion exchange) column can be used with a gradient of an ammonium (B1175870) phosphate buffer to separate TAD from at least thirteen other relevant cellular nucleotides. nih.gov Reversed-phase HPLC (RP-HPLC) methods have also been developed, often using ion-pairing reagents or specific columns like C18, coupled with a phosphate buffer/methanol mobile phase. nih.govresearchgate.net Detection is typically achieved by UV absorbance at a specific wavelength, such as 260 nm or 252 nm. nih.govresearchgate.net